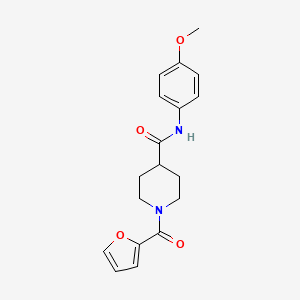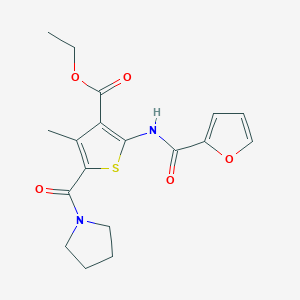
1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide, also known as FMP4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. FMP4 belongs to the class of piperidine carboxamide derivatives, which have been extensively studied for their various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is not fully understood, but it is believed to act on various molecular targets involved in the pathogenesis of different diseases. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. It also has antioxidant properties and can protect cells from oxidative stress-induced damage. This compound has been shown to modulate the expression of various genes involved in different cellular processes, including cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is its potential therapeutic properties in various diseases, which makes it a promising candidate for drug development. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide. One of the potential areas of research is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the elucidation of the molecular targets and mechanisms of action of this compound, which can provide insights into its therapeutic properties. Additionally, the optimization of the synthesis method of this compound and the improvement of its solubility can enhance its potential for drug development.
Métodos De Síntesis
The synthesis of 1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide involves the condensation of 4-methoxybenzaldehyde and 1-(2-furoyl)piperazine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with 4-chloro-2-fluoro-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common factor in many diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inhibiting the production of neurotoxic proteins.
Propiedades
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-6-4-14(5-7-15)19-17(21)13-8-10-20(11-9-13)18(22)16-3-2-12-24-16/h2-7,12-13H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWWVEGPXXAJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS*,8aR*)-6-[3-(2-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371067.png)
![2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5371068.png)
![5-[(3-acetylphenoxy)methyl]-N-(2,3-dihydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5371076.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5371081.png)
![N~4~-{2-[(benzylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371087.png)
![N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5371093.png)

![methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5371107.png)
![1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-N-phenyl-3-piperidinamine](/img/structure/B5371112.png)
![ethyl ({5-[2-amino-3-cyano-6-(1H-pyrrol-2-yl)pyridin-4-yl]pyrimidin-2-yl}amino)acetate](/img/structure/B5371119.png)
![ethyl {4-bromo-2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5371128.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5371133.png)
![4-pyrrolidin-1-yl-7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5371138.png)